molecular formula C11H7BrO2 B175357 2-Bromonaphthalene-1-carboxylic acid CAS No. 17542-05-1

2-Bromonaphthalene-1-carboxylic acid

Cat. No. B175357
CAS RN: 17542-05-1
M. Wt: 251.08 g/mol
InChI Key: VWVUFWQRRWSXAE-UHFFFAOYSA-N
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Description

“2-Bromonaphthalene-1-carboxylic acid” is a carboxylic acid with the CAS Number: 17542-05-1 . It has a molecular weight of 251.08 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for “2-Bromonaphthalene-1-carboxylic acid” is 2-bromo-1-naphthoic acid . The InChI code for this compound is 1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H, (H,13,14) .


Chemical Reactions Analysis

“2-Bromonaphthalene-1-carboxylic acid” is converted to 2-bromo-1,2-diphenylethane by the action of deuterium . This reaction was rationalized by invoking an intramolecular nucleophilic substitution .


Physical And Chemical Properties Analysis

“2-Bromonaphthalene-1-carboxylic acid” is a powder at room temperature . It has a melting point of 136-139 degrees Celsius .

Scientific Research Applications

General Use

2-Bromonaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 17542-05-1 . It is often used as a building block in organic synthesis .

Application in Organic Synthesis

  • Summary of the Application : 2-Bromonaphthalene-1-carboxylic acid is used as a building block in organic synthesis. One of the most important applications is the Suzuki–Miyaura coupling .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. In the Suzuki–Miyaura coupling, for example, the boron moiety of the 2-Bromonaphthalene-1-carboxylic acid can be converted into a broad range of functional groups .
  • Results or Outcomes : The outcomes of these syntheses can also vary greatly. In the case of the Suzuki–Miyaura coupling, the outcome is a carbon-carbon bond formation .

Application in Double Decarboxylative Coupling Reactions

  • Summary of the Application : 2-Bromonaphthalene-1-carboxylic acid can be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. In double decarboxylative coupling reactions, two molecules of carboxylic acids are used .
  • Results or Outcomes : The outcome of these reactions is the formation of carbon–carbon bonds .

Application in the Production of 2-Bromo-1,2-Diphenylethane

  • Summary of the Application : 2-Bromonaphthalene-1-carboxylic acid can be converted to 2-bromo-1,2-diphenylethane .
  • Methods of Application or Experimental Procedures : This reaction is achieved by the action of deuterium .
  • Results or Outcomes : The outcome of this reaction is the production of 2-bromo-1,2-diphenylethane .

Application in the Production of Polymers and Biopolymers

  • Summary of the Application : Carboxylic acids and their derivatives, including 2-Bromonaphthalene-1-carboxylic acid, are used in the production of polymers and biopolymers .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. In general, carboxylic acids can react with alcohols to form esters, which are commonly used in the production of polymers .
  • Results or Outcomes : The outcome of these reactions is the production of polymers and biopolymers .

Application in the Production of 2-Bromo-1,2-Diphenylethane

  • Summary of the Application : 2-Bromonaphthalene-1-carboxylic acid can be converted to 2-bromo-1,2-diphenylethane .
  • Methods of Application or Experimental Procedures : This reaction is achieved by the action of deuterium .
  • Results or Outcomes : The outcome of this reaction is the production of 2-bromo-1,2-diphenylethane .

Safety And Hazards

The safety information for “2-Bromonaphthalene-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUFWQRRWSXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594239
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromonaphthalene-1-carboxylic acid

CAS RN

17542-05-1
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Ho, CS Cho, HS Sohn - Synthesis, 2014 - thieme-connect.com
… The coupling and cyclization similarly took place with both 1-bromonaphthalene-2-carboxylic acid 1h and 2-bromonaphthalene-1-carboxylic acid 1i, however, the product yields were …
Number of citations: 19 www.thieme-connect.com

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